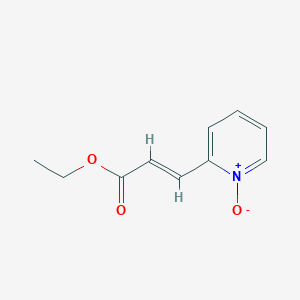

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(1-oxidopyridin-1-ium-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(12)7-6-9-5-3-4-8-11(9)13/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFGPZXTXRKHKH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (CAS Number: 259729-55-0), a molecule of significant interest in medicinal chemistry and organic synthesis. By dissecting its structural components—the pyridine N-oxide moiety and the ethyl acrylate chain—we can infer its reactivity, potential biological activities, and promising applications in drug discovery and materials science. This document serves as a foundational resource for researchers looking to explore the unique properties of this compound.

Molecular Structure and Physicochemical Properties

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a heterocyclic compound featuring a pyridine N-oxide ring substituted at the 2-position with an ethyl acrylate group. This unique combination of a highly polar, aromatic N-oxide and a reactive α,β-unsaturated ester dictates its chemical behavior and potential utility.

Structural Features

The core of the molecule is the pyridine N-oxide ring. The N-oxide functional group significantly alters the electronic properties of the parent pyridine ring. It acts as a strong π-donor through resonance, which increases the electron density at the 2-, 4-, and 6-positions, while also functioning as a σ-acceptor due to the electronegativity of the oxygen atom.[1] This dual nature makes the ring susceptible to both electrophilic and nucleophilic attack.[1][2][3] The ethyl acrylate moiety is a well-known Michael acceptor, prone to conjugate addition reactions, and a reactive monomer in polymerization processes.[4][5][6]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 259729-55-0 | [4] |

| Molecular Formula | C₁₀H₁₁NO₃ | [4] |

| Molecular Weight | 193.2 g/mol | [4] |

| Melting Point | 68-69 °C | [4] |

| Boiling Point (Predicted) | 400.1 ± 20.0 °C | [4] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in Acetone, Dichloromethane, Methanol | [4] |

| Appearance | Light Yellow Solid | [5] |

| Storage | 2-8°C Refrigerator | [5] |

Synthesis and Manufacturing

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections can be envisioned:

-

Formation of the C=C bond from a pyridine N-oxide precursor: This approach would involve reacting a suitable 2-substituted pyridine N-oxide with a two-carbon unit that can form the acrylate.

-

N-oxidation of a pre-formed pyridinyl acrylate: This strategy would involve synthesizing Ethyl 3-(2-pyridinyl)acrylate first, followed by oxidation of the pyridine nitrogen.

Diagram: Proposed Synthetic Strategies

Caption: Plausible synthetic routes to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.

Detailed Experimental Protocols (Hypothetical)

Protocol 2.2.1: Synthesis via Knoevenagel Condensation (Strategy 1)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[7]

-

Reactant Preparation: To a solution of pyridine-2-carboxaldehyde N-oxide in a suitable solvent (e.g., ethanol), add ethyl acetate and a catalytic amount of a weak base such as piperidine or pyridine.[8]

-

Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired product.

Protocol 2.2.2: Synthesis via Heck Reaction (Strategy 1)

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9][10][11]

-

Reactant Preparation: In a reaction vessel, combine 2-halopyridine N-oxide (e.g., 2-bromopyridine N-oxide), ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in an appropriate solvent (e.g., DMF or acetonitrile).

-

Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time. Reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography.

Protocol 2.2.3: N-Oxidation (Strategy 2)

Pyridine N-oxides are commonly synthesized by the oxidation of the corresponding pyridine.[12][13][14][15]

-

Reactant Preparation: Dissolve Ethyl 3-(2-pyridinyl)acrylate in a suitable solvent such as dichloromethane or acetic acid.

-

Reaction: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise at a controlled temperature (typically 0-25 °C).[13][16] The reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the excess oxidizing agent is quenched. The mixture is then washed with a basic solution (e.g., saturated sodium bicarbonate) and the organic layer is separated, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Chemical Reactivity and Mechanism of Action

The reactivity of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is governed by the interplay between the pyridine N-oxide ring and the ethyl acrylate side chain.

Reactivity of the Pyridine N-Oxide Moiety

The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, primarily at the 2- and 4-positions.[2][3] This allows for further functionalization of the aromatic core. The N-oxide can also be deoxygenated using reducing agents like PCl₃ or (MeO)₃P to yield the corresponding pyridine derivative.[17]

Reactivity of the Ethyl Acrylate Moiety

The α,β-unsaturated ester is a classic Michael acceptor, readily undergoing 1,4-conjugate addition with a variety of nucleophiles.[6] It can also participate in cycloaddition reactions, such as the Diels-Alder reaction where it acts as a dienophile.[6] Furthermore, the double bond can be reduced, and the ester can be hydrolyzed or transesterified.

Diagram: Key Reaction Pathways

Caption: Potential chemical transformations of the title compound.

Potential Applications in Research and Drug Development

The unique structural features of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide suggest a range of potential applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry and Pharmacology

Heterocyclic N-oxides are a class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[18][19][20] The N-oxide moiety can act as a bioisostere for other functional groups and can be crucial for drug-receptor interactions.[20] Furthermore, many N-oxides are known to be prodrugs, which are reduced in vivo to the active parent heterocycle, a property that can be exploited for targeted drug delivery, especially in hypoxic environments characteristic of solid tumors.[21]

The acrylate moiety is also found in a number of pharmacologically active compounds and can be used to covalently link therapeutic agents to create novel drug delivery systems.[22][23] The combination of these two pharmacophores in one molecule makes Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide a promising scaffold for the development of new therapeutic agents.

Materials Science

Ethyl acrylate is a versatile monomer used in the production of a wide range of polymers with applications in coatings, adhesives, and textiles.[4][5][6] The presence of the polar pyridine N-oxide group could impart unique properties to polymers derived from this monomer, such as altered solubility, adhesion, and thermal stability.

Analytical Characterization

A comprehensive characterization of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide would involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule, including the stereochemistry of the double bond.[24]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups, such as the C=O of the ester, the C=C of the acrylate, and the N-O stretching of the N-oxide.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption characteristics of the compound.

-

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be used to assess the purity of the compound.

Safety and Handling

While specific toxicity data for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is not available, it is prudent to handle this compound with care, considering the known hazards of its constituent parts.

-

Ethyl Acrylate: This compound is known to be flammable and a potential carcinogen. It can cause irritation to the skin, eyes, and respiratory system.[25][26]

-

Pyridine N-Oxides: These compounds can be hygroscopic and should be stored in a dry environment.[14][27][28] Some pyridine derivatives are toxic.[26][29]

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.[29]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[29]

-

Avoid inhalation of dust or vapors.

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[28]

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[28]

Conclusion

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a molecule with significant untapped potential. Its hybrid structure, combining the versatile reactivity of a pyridine N-oxide with the Michael acceptor properties of an ethyl acrylate, makes it a valuable building block for organic synthesis and a promising scaffold for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to begin exploring the rich chemistry and potential applications of this intriguing compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.

References

-

Hoye, T. R., et al. (2012). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. PMC, NIH. Retrieved from [Link]

-

University of Oxford. (2025). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Retrieved from [Link]

-

Lu, T., Shi, X. Z., & Wu, Y. M. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL ACRYLATE. Retrieved from [Link]

-

Alpha Chemical Co. (2023, May 20). Ethyl acrylate: Properties, Uses, and Benefits. Retrieved from [Link]

-

Organic Syntheses. (n.d.). pyridine-n-oxide. Retrieved from [Link]

- Katiyar, D. (n.d.). Pyridine. Lecture Notes.

-

ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Retrieved from [Link]

- Google Patents. (n.d.). US4052423A - Synthesis of α,β-unsaturated carboxylic acids and esters.

-

Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

-

ACS Publications. (n.d.). A Synthesis of α,β-Unsaturated Esters. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Antiviral activity of pyridine N-oxide derivatives modified in the Z part of the molecule. Retrieved from [Link]

-

ResearchGate. (n.d.). Some bioactive compounds containing pyridine and pyridine N-oxide moieties. Retrieved from [Link]

-

ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]

-

PubMed Central. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC, NIH. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]

-

MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Retrieved from [Link]

-

ACS Publications. (n.d.). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

PubMed Central. (2021, December 31). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Retrieved from [Link]

-

ResearchGate. (n.d.). Acrylate Polymers for Advanced Applications. Retrieved from [Link]

-

PubMed Central. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

ACS Publications. (n.d.). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). US11292760B2 - Therapeutic acrylates as enhanced medical adhesives.

-

ResearchGate. (n.d.). (PDF) Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Retrieved from [Link]

-

IvyPanda. (2024, August 8). Poly(Methyl Acrylate) Use in the Medical Industry Research Paper. Retrieved from [Link]

-

ChemRxiv. (n.d.). Pengyun Li1, Jingwen Zhang1,Zhiqiang Wang 1, Chong Li1, Huiping Wu1, Mengying Lei1, Ge Yan1, He Tian1, Ruirui Gu1, Da-Hui Qu1**. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chemtube3d.com [chemtube3d.com]

- 4. jamorin.com [jamorin.com]

- 5. alphachem.biz [alphachem.biz]

- 6. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. mdpi.com [mdpi.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 15. N-oxide synthesis by oxidation [organic-chemistry.org]

- 16. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 17. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. tandfonline.com [tandfonline.com]

- 23. US11292760B2 - Therapeutic acrylates as enhanced medical adhesives - Google Patents [patents.google.com]

- 24. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. media.laballey.com [media.laballey.com]

- 27. jubilantingrevia.com [jubilantingrevia.com]

- 28. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 29. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 30. cdhfinechemical.com [cdhfinechemical.com]

"Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide" molecular structure and formula C10H11NO3

An In-depth Technical Guide to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (C₁₀H₁₁NO₃): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a heterocyclic compound featuring a unique combination of two highly valuable functional motifs: a pyridine N-oxide and an α,β-unsaturated ester. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and characterization. We delve into the nuanced reactivity conferred by its dual functionality and explore its significant potential as a versatile scaffold and building block in medicinal chemistry and drug development, particularly in the design of covalent inhibitors and hypoxia-activated prodrugs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Introduction: The Strategic Value of the N-Oxide Scaffold

In the landscape of medicinal chemistry, heterocyclic N-oxides have emerged from relative obscurity to become a "privileged scaffold" in rational drug design.[1] The introduction of an N-oxide moiety to a nitrogen-containing heterocycle, such as pyridine, profoundly alters its electronic and steric properties. This transformation imparts several desirable characteristics:

-

Enhanced Polarity and Solubility: The N⁺-O⁻ dipole significantly increases the molecule's polarity and capacity for hydrogen bonding, often leading to improved aqueous solubility and better formulation properties.[2]

-

Bioisosteric Replacement: The N-oxide group can serve as a bioisostere for other functional groups, notably the carbonyl group, by acting as a strong hydrogen bond acceptor. This allows for the fine-tuning of drug-receptor interactions.[1]

-

Modulated Reactivity: N-oxidation activates the pyridine ring towards nucleophilic substitution, particularly at the 2- and 4-positions, while also providing a handle for deoxygenation to revert to the parent pyridine.[3][4]

-

Prodrug Potential: Many N-oxides are metabolically stable but can be selectively reduced to the parent amine in specific biological environments, such as the hypoxic microenvironment of solid tumors, making them ideal candidates for targeted drug delivery.[1][2]

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide capitalizes on these advantages and combines them with the electrophilic reactivity of an acrylate system. This guide will dissect this synergy, providing the technical foundation needed to exploit its full potential.

Molecular Structure and Physicochemical Properties

Molecular Identity

The compound, with the molecular formula C₁₀H₁₁NO₃, consists of a pyridine N-oxide ring substituted at the 2-position with an ethyl acrylate group.[5][6] The double bond of the acrylate moiety is in the more stable (E)-configuration, as confirmed by its InChI designation.[5][7]

Chemical Structure:

Physicochemical Data

The key physical and chemical properties of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 259729-55-0 | [5][6][7][8] |

| Molecular Formula | C₁₀H₁₁NO₃ | [5][6][8] |

| Molecular Weight | 193.2 g/mol | [5][6][8] |

| Appearance | Light Yellow Solid | [9] |

| Melting Point | 68-69 °C | [6] |

| Boiling Point | 400.1 ± 20.0 °C (Predicted) | [6] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in Acetone, Dichloromethane, Methanol | [5][6][7] |

| InChIKey | UNFGPZXTXRKHKH-VOTSOKGWSA-N | [7] |

Synthesis and Purification

The synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is most logically achieved via a two-step sequence starting from commercially available precursors. This involves the formation of the acrylate sidechain followed by the oxidation of the pyridine nitrogen.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the target molecule at the N-O bond and the acrylate C=C bond.

Caption: Retrosynthesis of the target compound.

Recommended Synthetic Protocol

This protocol outlines a reliable, high-yielding synthesis based on established chemical transformations.

Step A: Synthesis of (E)-Ethyl 3-(2-pyridinyl)acrylate

This step utilizes a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is chosen over the classical Wittig reaction because it typically favors the formation of the (E)-alkene isomer and the phosphate byproduct is water-soluble, simplifying purification.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred THF.

-

Ylide Formation: Add triethyl phosphonoacetate (1.05 eq.) dropwise via syringe. The reaction will bubble as H₂ gas evolves. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis shows complete consumption of the aldehyde).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (E)-Ethyl 3-(2-pyridinyl)acrylate as a pure solid.[10]

Step B: N-Oxidation to Yield the Final Product

This step employs meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidant for converting pyridines to their N-oxides under mild conditions.[11]

-

Dissolution: Dissolve the (E)-Ethyl 3-(2-pyridinyl)acrylate (1.0 eq.) from Step A in a suitable chlorinated solvent, such as dichloromethane (DCM), in an Erlenmeyer flask.

-

Oxidant Addition: Add m-CPBA (approx. 77% purity, 1.2 eq.) portion-wise to the solution at room temperature. Note: m-CPBA can be shock-sensitive; handle with care.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x, to remove excess m-CPBA and the m-chlorobenzoic acid byproduct) and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide in high purity.

Purification and Characterization Workflow

A robust workflow is essential to ensure the final compound meets the high purity standards required for research and development.

Caption: Standard purification and analysis workflow.

Spectroscopic and Analytical Characterization

Proper characterization is critical to confirm the structure and purity of the synthesized compound. The table below summarizes the expected data.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the pyridine ring will be shifted downfield compared to the non-oxidized precursor due to the electron-withdrawing effect of the N-oxide. - Vinylic protons of the acrylate will appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the (E)-stereochemistry. - Ethyl ester signals (a quartet and a triplet) will be present in the upfield region. |

| ¹³C NMR | - Carbonyl carbon of the ester will appear around 165-170 ppm. - Aromatic and vinylic carbons will be observed in the 110-150 ppm range. - Carbons adjacent to the N-oxide (C2 and C6) will show a characteristic downfield shift. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 194.08. |

| IR Spectroscopy | - Strong C=O stretch for the ester at ~1710-1730 cm⁻¹. - C=C stretch for the alkene at ~1640 cm⁻¹. - Characteristic N-O stretch at ~1250-1300 cm⁻¹. |

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide stems from the distinct reactivity of its two core functional groups.

Reactivity of the N-Oxide Moiety

The N-oxide group is a potent dipole that enhances the ring's susceptibility to nucleophilic attack. It can also act as an internal oxidant or be removed reductively.

Reactivity of the α,β-Unsaturated System

The acrylate moiety is a classic Michael acceptor. It is highly electrophilic at the β-position and will readily undergo conjugate addition with a wide range of soft nucleophiles, such as thiols (e.g., cysteine residues in proteins) and amines. This reactivity is the foundation of its potential use as a covalent inhibitor in drug design.

Caption: Major reactivity modes of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural combination of this molecule makes it a highly attractive starting point for drug discovery programs.

Scaffold for Covalent Inhibitors

Covalent drugs have seen a resurgence due to their potential for increased potency, longer duration of action, and ability to overcome drug resistance. The acrylate moiety in Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a well-established "warhead" for targeting nucleophilic amino acid residues, such as cysteine, in protein active sites. By incorporating this molecule into a larger structure designed to bind a specific target, researchers can develop potent and irreversible inhibitors.

Hypoxia-Activated Prodrugs

Solid tumors often contain regions of severe oxygen deprivation (hypoxia). Certain enzymes, such as cytochrome P450 reductases, are upregulated in these environments and can efficiently reduce N-oxides. This provides a powerful strategy for targeted therapy:

-

A non-toxic N-oxide prodrug is administered systemically.

-

The prodrug circulates with minimal effect on healthy, oxygenated tissues.

-

Upon reaching a hypoxic tumor, the N-oxide is selectively reduced to the parent pyridine.

-

This reduction can unmask a potent cytotoxic agent, leading to localized cell death within the tumor and minimizing systemic toxicity.

Improving Drug-like Properties

As a standalone fragment or part of a larger molecule, the pyridine N-oxide moiety can be used to tune the physicochemical properties of a lead compound. Its ability to increase solubility and modulate lipophilicity without adding significant bulk makes it a valuable tool for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conclusion and Future Outlook

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is more than a simple chemical; it is a strategically designed building block that embodies several modern concepts in medicinal chemistry. Its straightforward synthesis and dual-mode reactivity provide a rich platform for innovation. Future research will likely focus on incorporating this scaffold into libraries for high-throughput screening, designing targeted covalent inhibitors for kinases and other enzyme classes, and developing novel hypoxia-activated cancer therapeutics. As the demand for more specific and effective drugs grows, the intelligent application of versatile scaffolds like this one will be paramount to success.

References

- Jin, C., Li, K., Zhang, J., Wang, Z., & Tan, J. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters.

- Organic Syntheses Procedure. (n.d.). Pyridine-N-oxide.

- Santa Cruz Biotechnology. (n.d.). Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.

- ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides.

- Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds.

- Wikipedia. (n.d.). Pyridine-N-oxide.

- ChemicalBook. (n.d.). 259729-55-0(Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide) Product Description.

- Pharmaffiliates. (n.d.). 259729-55-0| Chemical Name : Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.

- BIOFOUNT. (n.d.). 259729-55-0|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.

- Schirmeister, T., et al. (2011). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.

- Benchchem. (n.d.). Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5.

- PubChem. (n.d.). (E)-ethyl 3-(pyridin-2-yl)acrylate.

- ResearchGate. (n.d.). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides).

- Pharmaffiliates. (n.d.). Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.

- Baran Lab. (2012). Pyridine N-Oxides.

- Kumar, G., et al. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry.

Sources

- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. labsolu.ca [labsolu.ca]

- 6. 259729-55-0 CAS MSDS (Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 259729-55-0|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide|-范德生物科技公司 [bio-fount.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. (E)-ethyl 3-(pyridin-2-yl)acrylate | C10H11NO2 | CID 5371891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

Spectroscopic data (NMR, IR, Mass Spec) of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide"

Synthesis and characterization of "Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide"

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the N-Oxide Moiety

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (CAS No: 259729-55-0) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure combines a pyridine N-oxide core with an ethyl acrylate side chain. The pyridine N-oxide motif is not merely a synthetic curiosity; it is a strategic functional group employed in drug design to modulate a molecule's physicochemical and pharmacological properties.[3][4]

The introduction of an N-oxide group can enhance aqueous solubility, decrease membrane permeability, and alter metabolic pathways compared to the parent N-heterocycle.[5][6] Furthermore, N-oxides can act as bioisosteres for other functional groups and have been successfully incorporated into a range of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory compounds.[3][4] The acrylate portion of the molecule serves as a versatile Michael acceptor, providing a reactive handle for covalent modification or further synthetic elaboration in the development of novel chemical entities.[7]

This guide provides a comprehensive overview of a robust synthetic pathway to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide, details its complete characterization, and discusses its potential applications, offering field-proven insights for professionals in chemical and pharmaceutical development.

Synthesis Pathway: A Two-Step Approach

The synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is most effectively accomplished via a two-step sequence: first, the formation of the acrylate backbone through a Horner-Wadsworth-Emmons reaction, followed by the selective oxidation of the pyridine nitrogen. This approach ensures high yields and straightforward purification.

Caption: Synthetic route to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.

Part 1: Synthesis of Ethyl 3-(2-Pyridinyl)acrylate

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction for generating α,β-unsaturated esters. Its primary advantage lies in the formation of a water-soluble phosphate byproduct, which simplifies purification significantly compared to the triphenylphosphine oxide generated in a Wittig reaction. The HWE reaction typically yields the thermodynamically favored (E)-alkene isomer with high selectivity.

Experimental Protocol:

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous tetrahydrofuran (THF) to remove the oil. Resuspend the NaH in fresh anhydrous THF.

-

Ylide Formation: Cool the NaH suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe. Causality Insight: This exothermic deprotonation generates the phosphonate ylide. Maintaining a low temperature is critical to prevent side reactions. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

-

Condensation: Add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Ethyl 3-(2-Pyridinyl)acrylate as a pure compound.

Part 2: N-Oxidation of Ethyl 3-(2-Pyridinyl)acrylate

The oxidation of the pyridine nitrogen is achieved using meta-chloroperoxybenzoic acid (m-CPBA). This reagent is highly effective for N-oxidation and is preferred over hydrogen peroxide/acetic acid for substrates that may be sensitive to strongly acidic conditions or high temperatures.

Experimental Protocol:

-

Dissolution: Dissolve the purified Ethyl 3-(2-Pyridinyl)acrylate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

-

Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 77% purity, 1.2 eq.) portion-wise over 15 minutes. Causality Insight: Portion-wise addition at low temperature helps control the exothermicity of the oxidation reaction.

-

Reaction Progression: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove excess m-CPBA and the meta-chlorobenzoic acid byproduct, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide as a light yellow solid.[1]

Comprehensive Characterization

Confirming the identity and purity of the final compound is paramount. A combination of physical and spectroscopic methods provides a self-validating system for characterization.

Physical and Chemical Properties

The macroscopic properties of the compound serve as the first line of characterization.

| Property | Value | Source |

| CAS Number | 259729-55-0 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |

| Molecular Weight | 193.2 g/mol | [1][2] |

| Appearance | Light Yellow Solid | [1] |

| Melting Point | 68-69 °C | [8] |

| Solubility | Soluble in Acetone, Dichloromethane, Methanol | [8][9] |

| Storage | Store at 2-8°C (Refrigerator) | [8][9] |

Spectroscopic Analysis Workflow

A multi-technique spectroscopic approach is required for unambiguous structural elucidation.

Caption: Standard workflow for spectroscopic characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), two vinyl protons (doublets between 6.5-8.0 ppm with a characteristic coupling constant of ~16 Hz for the E-isomer), and four aromatic protons on the pyridine N-oxide ring (in the 7.2-8.5 ppm region). The downfield shift of the aromatic protons compared to the non-oxidized precursor is indicative of successful N-oxidation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal 10 distinct carbon signals. Key resonances include the ester carbonyl carbon (~166 ppm), the vinyl carbons (~120-145 ppm), the aromatic carbons (~125-150 ppm), and the ethyl group carbons (~60 ppm for the -OCH₂- and ~14 ppm for the -CH₃).

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups. Expect strong characteristic absorption bands for:

-

C=O stretch (ester): ~1710-1730 cm⁻¹

-

C=C stretch (alkene): ~1640 cm⁻¹

-

N-O stretch (N-Oxide): A strong band around 1250-1300 cm⁻¹, a hallmark of the N-oxide functionality.

-

C-O stretch (ester): ~1150-1250 cm⁻¹

-

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. In electrospray ionization (ESI) mode, the spectrum will show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 194.0761, corresponding to the formula [C₁₀H₁₂NO₃]⁺.

Significance and Applications in Drug Development

Heterocyclic N-oxides are an emerging and potent class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-HIV, and anti-inflammatory properties.[3] The N-oxide functionality is a critical component in many modern drug development projects.[3][4]

The therapeutic relevance of the N-oxide motif can be attributed to several factors:[5][6]

-

Bioisosterism: The polar N⁺-O⁻ bond can form strong hydrogen bonds and act as a bioisosteric replacement for other hydrogen bond acceptors, such as a carbonyl group, potentially improving target binding affinity.[3][5]

-

Modulation of Physicochemical Properties: N-oxidation generally increases a compound's polarity and water solubility while reducing its ability to cross the blood-brain barrier, which can be strategically used to optimize drug distribution and reduce off-target CNS effects.[5][6]

-

Hypoxia-Activated Prodrugs: The N-oxide group can be selectively reduced under the hypoxic (low oxygen) conditions characteristic of solid tumors. This mechanism can be exploited to design prodrugs that release a cytotoxic agent specifically at the tumor site, minimizing systemic toxicity.[4]

While specific biological activities for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide are still under investigation, its structure makes it an excellent scaffold for library synthesis. The acrylate moiety can be used to conjugate the molecule to biomolecules or to introduce other functional groups through Michael addition, making it a valuable intermediate for developing new therapeutic agents.[7][10]

References

- 259729-55-0(Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide) Product Description. ChemicalBook.

- ETHYL 3-[(2-PIVALOYLAMINO)

- Ethyl 3-(2-Pyridinyl)

- Ethyl 3-(2-aminopyridin-3-yl)

- 259729-55-0| Chemical Name : Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.

- Ethyl 3-(2-Pyridinyl)

- 259729-55-0|Ethyl 3-(2-Pyridinyl)

- Ethyl acryl

- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central.

- Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 259729-55-0|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide|Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide|-范德生物科技公司 [bio-fount.com]

- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 8. 259729-55-0 CAS MSDS (Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. labsolu.ca [labsolu.ca]

- 10. benchchem.com [benchchem.com]

Reactivity and stability of the N-oxide functional group in pyridinyl acrylates

<An In-depth Technical Guide to the Reactivity and Stability of the N-oxide Functional Group in Pyridinyl Acrylates

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyridine N-oxide moiety represents a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules.[1][2] When integrated into a pyridinyl acrylate framework, this functional group introduces a unique interplay of electronics and sterics that can profoundly influence a compound's reactivity, stability, and ultimately, its therapeutic potential. The N-oxide group, with its highly polar N⁺–O⁻ bond, can enhance aqueous solubility, alter membrane permeability, and serve as a key hydrogen bond acceptor in drug-receptor interactions.[1][3][4] Furthermore, its redox activity is pivotal for applications such as hypoxia-activated prodrugs, where enzymatic reduction in tumor microenvironments triggers the release of a cytotoxic agent.[1]

This guide provides a comprehensive exploration of the chemical behavior of the N-oxide functional group within pyridinyl acrylates. We will dissect its inherent reactivity, map its stability profile under pharmaceutically relevant stress conditions, and provide actionable, field-proven protocols for its characterization. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to confidently design, synthesize, and evaluate drug candidates built upon this versatile scaffold.

The Electronic Nature and Reactivity of the Pyridine N-Oxide Group

The introduction of an oxygen atom to the pyridine nitrogen fundamentally alters the electronic landscape of the aromatic ring. The N-oxide can be described by several resonance structures, which illustrate its dual nature: it can act as both an electron-donating and an electron-withdrawing group.[2][5]

-

Electron Donation: The lone pairs on the negatively charged oxygen can delocalize into the pyridine ring, increasing electron density at the C2 (ortho) and C4 (para) positions.[5] This makes these positions susceptible to electrophilic attack.

-

Electron Withdrawal: The positively charged nitrogen atom exerts a strong inductive effect, withdrawing electron density from the ring, particularly from the C2 and C4 positions. This deactivates the ring towards electrophiles but activates it for nucleophilic substitution.[6][7]

This electronic duality means the reactivity of the pyridinyl N-oxide is highly dependent on the reaction conditions and the nature of the attacking reagent.[8] In the context of a pyridinyl acrylate, the electron-withdrawing nature of the acrylate group further influences the reactivity of the heterocyclic ring.

Common Reactions at the N-O Bond

The N-O bond itself is a site of significant reactivity. It is a 1,2-dipole and possesses a relatively weak bond dissociation energy, making it susceptible to a variety of transformations.[5]

-

Deoxygenation: This is a common transformation, often desired in the final step of a synthesis to yield the parent pyridine. A wide range of reducing agents can accomplish this, including zinc dust, phosphorus oxychloride (POCl₃), or catalytic hydrogenation.[6][9] The choice of reagent is critical to ensure compatibility with other functional groups, such as the acrylate moiety.

-

Rearrangement Reactions: In the presence of electrophiles like acetic anhydride, pyridine N-oxides can undergo rearrangement to form substituted pyridones.[10][11] This reaction proceeds via an initial O-acylation, which activates the C2 position for nucleophilic attack by the acetate counter-ion.[10] While aliphatic amine oxides are prone to Meisenheimer and Cope rearrangements, aromatic N-oxides are typically more stable and do not undergo these transformations.[12]

-

Role as an Oxidant: The N-oxide group can act as a mild and selective oxygen atom transfer agent, particularly in the presence of metal catalysts.[5] This property is leveraged in various oxidative transformations in organic synthesis.

Stability Profile of Pyridinyl Acrylate N-Oxides

Understanding the stability of a drug candidate is a cornerstone of pharmaceutical development. Forced degradation studies are mandated by regulatory bodies like the ICH to identify likely degradation products and establish the intrinsic stability of a molecule.[13] For pyridinyl acrylate N-oxides, the key liabilities are the N-oxide and the acrylate functionalities.

pH-Dependent Stability (Hydrolysis)

The N-oxide group is generally stable across a wide pH range at ambient temperature. However, the acrylate ester is susceptible to hydrolysis under both acidic and basic conditions.

-

Acidic Conditions: The ester can undergo acid-catalyzed hydrolysis to yield the corresponding acrylic acid and the pyridinyl alcohol. The N-oxide itself is a weak base (pKa of protonated pyridine-N-oxide is ~0.8) and will be protonated in strongly acidic media, which can alter its electronic influence on the ring.[6]

-

Basic Conditions: Base-catalyzed hydrolysis (saponification) of the acrylate ester is typically rapid. The N-oxide moiety is generally stable under these conditions.

Oxidative Stability

While the N-oxide can act as an oxidant, it can also be susceptible to further oxidation or can mediate the oxidation of other parts of the molecule.

-

Hydrogen Peroxide: This is a common reagent in forced degradation studies.[13] Care must be taken, as residual H₂O₂ from the synthesis of the N-oxide can complicate stability assessments.[1][12] H₂O₂ can potentially lead to the formation of radical species, especially in the presence of trace metals.

-

Radical Initiators: Agents like azobisisobutyronitrile (AIBN) can initiate free-radical pathways.[13] The acrylate double bond is particularly susceptible to radical addition reactions.

Photostability

Functional groups such as N-oxides and alkenes are known to introduce photosensitivity into a molecule.[13][14]

-

Mechanism: Upon irradiation, pyridine N-oxides can undergo complex photochemical reactions, including rearrangement to form unstable isocyanides or fragmentation.[15] The presence of the acrylate group introduces a chromophore that can absorb UV light, potentially leading to cis-trans isomerization, cyclization, or polymerization reactions. The specific pathway is highly dependent on the substitution pattern and the irradiation wavelength.

Thermal Stability

Aromatic N-oxides are generally more thermally stable than their aliphatic counterparts.[12] However, elevated temperatures, especially in the presence of moisture or catalysts, can accelerate hydrolysis and other degradation pathways.[13]

Experimental Design: A Framework for Stability Assessment

A robust understanding of a compound's stability requires a systematic approach. The following workflow and protocols provide a validated framework for assessing pyridinyl acrylate N-oxides.

Workflow for Stability and Degradation Pathway Analysis

The following diagram outlines a logical workflow for characterizing the stability of a novel pyridinyl acrylate N-oxide.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 7. baranlab.org [baranlab.org]

- 8. m.youtube.com [m.youtube.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Photochemistry of pyridine N-oxides. Trapping of the main primary product with base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Ascendancy of the N-O Moiety: A Technical Guide to the Research Applications of Pyridine N-Oxide Containing Compounds

Abstract

The strategic introduction of an N-oxide functionality to a pyridine ring is a potent and versatile tool in the arsenal of the modern chemist. This transformation profoundly reshapes the electronic landscape and steric profile of the parent heterocycle, unlocking a vast and diverse range of research applications. This in-depth technical guide provides a comprehensive exploration of the synthesis, unique chemical properties, and cutting-edge applications of pyridine N-oxide containing compounds. We will delve into their pivotal roles in catalysis, their significance in the design and development of novel therapeutics, and their emerging potential in materials science. This guide is intended for researchers, scientists, and drug development professionals, offering not only a thorough review of the field but also actionable experimental protocols and a deep dive into the causality behind methodological choices.

The Foundational Chemistry of Pyridine N-Oxides: A Tale of Altered Reactivity

The defining feature of a pyridine N-oxide is the dative covalent bond between the nitrogen and oxygen atoms. This N-O moiety is not merely a passive functional group; it actively modulates the physicochemical properties of the pyridine ring, rendering it a unique and powerful synthon.

Electronic Perturbation and its Consequences

The N-oxide group exhibits a dual electronic nature; it acts as a potent π-donor through resonance while simultaneously functioning as a σ-acceptor due to the high electronegativity of the oxygen atom.[1] This electronic duality has profound implications for the reactivity of the pyridine ring. The increased electron density at the 2-, 4-, and 6-positions makes the ring more susceptible to electrophilic attack, a reaction that is notoriously challenging for the parent pyridine.[2] Conversely, the positively charged nitrogen atom enhances the electrophilicity of the α- and γ-positions, facilitating nucleophilic substitution reactions.[3]

Physicochemical Properties: A Comparative Overview

The introduction of the N-oxide group significantly alters the physical and chemical properties of the pyridine core. These changes are crucial for a wide range of applications, from enhancing the solubility of drug candidates to tuning the catalytic activity of metal complexes.

| Property | Pyridine | Pyridine N-Oxide | Rationale for Change |

| pKa of Conjugate Acid | 5.23[4] | ~0.8[1][5] | The electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen. |

| Dipole Moment (Debye) | 2.2 D | 4.24 D | The highly polar N⁺-O⁻ bond significantly increases the overall dipole moment of the molecule. |

| Solubility in Water | Miscible | Highly Soluble | The polar N-O group readily forms hydrogen bonds with water molecules, enhancing aqueous solubility.[6] |

| Reactivity towards Electrophiles | Low | High (at C2, C4, C6) | The π-donating nature of the N-O group increases electron density at these positions.[2][7] |

| Reactivity towards Nucleophiles | Low | High (at C2, C4) | The electron-withdrawing N-oxide group activates these positions for nucleophilic attack.[3][5] |

Synthetic Strategies: Accessing the World of Pyridine N-Oxides

The efficient synthesis of pyridine N-oxides is a cornerstone of their widespread application. A variety of reliable methods have been developed, with the choice of oxidant and reaction conditions being critical for achieving high yields and chemoselectivity.

Direct N-Oxidation of Pyridines

The most common route to pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative.

This protocol is a robust and widely used method for the synthesis of a variety of pyridine N-oxide derivatives.[8][9]

Materials:

-

Substituted Pyridine (1.0 eq)

-

m-Chloroperoxybenzoic Acid (m-CPBA) (1.1 - 1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted pyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pyridine N-oxide.

Causality of Experimental Choices:

-

m-CPBA as Oxidant: m-CPBA is a highly effective and relatively safe peroxy acid for N-oxidation. Its byproduct, m-chlorobenzoic acid, is easily removed by a basic wash.

-

Dichloromethane as Solvent: DCM is an excellent solvent for both the pyridine starting material and m-CPBA, and it is relatively inert under the reaction conditions.

-

Initial Cooling to 0 °C: The reaction is exothermic, and initial cooling helps to control the reaction rate and prevent potential side reactions.

-

Aqueous Bicarbonate Wash: This step is crucial for removing the acidic byproduct and any unreacted m-CPBA, simplifying the purification process.

Functionalization of the Pyridine N-Oxide Ring

The activated nature of the pyridine N-oxide ring allows for a range of functionalization reactions that are not readily achievable with pyridine itself.

This protocol details the synthesis of 4-nitropyridine N-oxide, a versatile intermediate in organic synthesis.[1][10]

Materials:

-

Pyridine N-Oxide

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Crushed Ice

-

Saturated aqueous sodium carbonate solution

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

-

In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, gently heat pyridine N-oxide to approximately 60°C.

-

Add the nitrating mixture dropwise to the stirred pyridine N-oxide. The temperature should be carefully monitored.

-

After the addition is complete, heat the reaction mixture to 125-130°C for several hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is approximately 8. A yellow solid will precipitate.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

The crude 4-nitropyridine N-oxide can be purified by recrystallization from a suitable solvent like acetone.

Workflow for the Electrophilic Nitration of Pyridine N-Oxide

Caption: A logical workflow for the synthesis of 4-nitropyridine N-oxide.

Catalysis: Pyridine N-Oxides as Powerful Lewis Bases and Ligands

Pyridine N-oxides have emerged as highly effective catalysts and ligands in a wide array of organic transformations, primarily due to their nature as mild Lewis bases.[10][11]

Organocatalysis: Activating Silicon Reagents

Chiral pyridine N-oxides are particularly effective organocatalysts for asymmetric reactions involving organosilicon reagents.[12] The high affinity of the N-oxide oxygen for silicon activates the reagent, facilitating nucleophilic attack.

A prominent example is the asymmetric allylation of aldehydes with allyltrichlorosilanes.[2][13]

Mechanism of Pyridine N-Oxide Catalyzed Asymmetric Allylation of Aldehydes

Caption: Inhibition of a growth factor signaling pathway.

Materials Science: Exploring New Horizons

The unique photophysical and electronic properties of pyridine N-oxide derivatives are being increasingly explored in the field of materials science. Their high dipole moments and ability to participate in hydrogen bonding make them attractive building blocks for the design of novel functional materials, including organic light-emitting diodes (OLEDs) and nonlinear optical materials.

Conclusion and Future Perspectives

Pyridine N-oxide containing compounds represent a remarkably versatile and powerful class of molecules with a continuously expanding range of research applications. From their foundational role in organic synthesis to their critical contributions in catalysis and drug discovery, the strategic incorporation of the N-O moiety has proven to be a highly effective approach for modulating chemical reactivity and biological activity. As our understanding of the subtle interplay of electronic and steric effects imparted by the N-oxide group deepens, we can anticipate the development of even more sophisticated catalysts, more potent and selective therapeutic agents, and innovative materials with tailored properties. The future of pyridine N-oxide chemistry is undoubtedly bright, with immense potential for further discoveries and impactful applications across the scientific disciplines.

References

-

Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (URL: [Link])

-

Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (URL: [Link])

-

On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. Journal of the American Chemical Society. (URL: [Link])

-

Pyridine N-Oxides - Baran Lab. (URL: [Link])

-

Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC - PubMed Central. (URL: [Link])

-

Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. (URL: [Link])

-

Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst - MDPI. (URL: [Link])

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (URL: [Link])

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL: [Link])

-

pyridine-n-oxide - Organic Syntheses Procedure. (URL: [Link])

-

METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes - Organic Chemistry Portal. (URL: [Link])

-

Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides - The Royal Society of Chemistry. (URL: [Link])

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. (URL: [Link])

-

Recent trends in the chemistry of pyridine N-oxides - arkat usa. (URL: [Link])

-

Transition Metal Complexes of Pyridine N-Oxide | Journal of the American Chemical Society. (URL: [Link])

-

New pyridine N-oxides as chiral organocatalysts in the asymmetric allylation of aromatic aldehydes | Request PDF - ResearchGate. (URL: [Link])

-

Transition metal complexes of pyridine-N-oxides - Wikipedia. (URL: [Link])

-

Transition metal complexes of pyridine-N-oxides - Grokipedia. (URL: [Link])

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (URL: [Link])

-

Pyridine oxide-decorated covalent organic framework for catalytic allylation of aromatic aldehydes with allyl(trichloro)silane - Chemical Communications (RSC Publishing). (URL: [Link])

-

Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers - PubMed. (URL: [Link])

-

Full article: An Efficient Deoxygenation of Heteroaromatic N-Oxides Using Zinc Dust/Ammonium Formate Reagent System - Taylor & Francis Online. (URL: [Link])

-

Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. (URL: [Link])

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (URL: [Link])

-

Pyridine-N-oxide - Wikipedia. (URL: [Link])

-

RIBOCICLIB PYRIDINE N-OXIDE - precisionFDA. (URL: [Link])

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. (URL: [Link])

-

Efficient Synthesis of N ‐Oxide Derivatives: Substituted 2‐(2‐(Pyridyl‐ N ‐oxide)methylsulphinyl)benzimidazoles - ResearchGate. (URL: [Link])

-

Pyridine - Wikipedia. (URL: [Link])

-

Deoxygenation of Aza-aromatics - Organic Chemistry Portal. (URL: [Link])

-

3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. (URL: [Link])

-

Recent Trends in the Chemistry of Pyridine N-Oxides - ResearchGate. (URL: [Link])

-

Pyridine N-Oxides and Derivatives Thereof in Organocatalysis - Semantic Scholar. (URL: [Link])

-

DOT Language - Graphviz. (URL: [Link])

-

Graphviz tutorial - YouTube. (URL: [Link])

-

Graphviz and dot: Generating Diagrams with Code - YouTube. (URL: [Link])

-

Simple Graph - GraphViz Examples and Tutorial. (URL: [Link])

-

Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines - Organic Chemistry Portal. (URL: [Link])

-

FDA-approved drugs containing pyridine or dihydropyridine scaffolds for... - ResearchGate. (URL: [Link])

-

Anticancer agents applied to combat various cancer cell lines. - ResearchGate. (URL: [Link])

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsat.org [ijsat.org]

- 7. baranlab.org [baranlab.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. researchgate.net [researchgate.net]

- 12. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes [organic-chemistry.org]

A Technical Guide to the Solubility of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide in Common Organic Solvents

Abstract

The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development.[1][2] This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. We will first deconstruct the molecule's structural features to establish a theoretical framework for its solubility based on intermolecular forces. This is followed by a presentation of known empirical solubility data and predictions for its behavior in a range of common organic solvents. Finally, this guide details an authoritative, step-by-step protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method coupled with UV-Vis spectroscopic quantification, ensuring researchers can validate and expand upon these findings in their own laboratory settings.

Molecular Profile of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide

To understand the solubility of a compound, one must first understand the molecule itself. Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (CAS Number: 259729-55-0) is a heterocyclic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol .[3][4] It typically presents as a light yellow or white solid with a melting point of 68-69 °C.[5][6]

Its structure is characterized by three key functional regions, each contributing uniquely to its overall polarity and interaction potential with solvents:

-

Pyridine N-Oxide Moiety: This is the most influential group determining the molecule's polarity. The N-oxide bond (N⁺–O⁻) is zwitterionic, creating a highly polar functional group with a strong dipole moment, similar to that of quaternary ammonium salts.[7][8] The oxygen atom is an excellent hydrogen bond acceptor, predisposing the molecule to strong interactions with protic solvents.[8][9] This feature generally enhances water solubility compared to the parent non-oxidized pyridine.[9]

-

Ethyl Acrylate Moiety: This ester group (-CO₂CH₂CH₃) contributes moderate polarity. While the carbonyl oxygen can act as a hydrogen bond acceptor, the ethyl group provides a non-polar, hydrophobic character. The solubility of acrylic esters is often dependent on the alkyl side chain, with shorter chains being more compatible with polar solvents.[10]

-

Aromatic System: The pyridine ring itself is an aromatic system that can participate in π-π stacking interactions with aromatic solvents.

The overall solubility of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is therefore a delicate balance between the powerful hydrophilic and hydrogen-bonding capacity of the N-oxide group and the more hydrophobic nature of the ethyl ester and aromatic ring.

Theoretical Principles and Solubility Predictions

The foundational principle governing solubility is that "like dissolves like."[11] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. The dissolution process is favorable when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.

Based on the molecular structure analyzed above, we can predict the solubility of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide across different solvent classes:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The strong hydrogen-bonding capability of the N-oxide group is expected to result in high solubility in these solvents.[7][8] Methanol is empirically confirmed as a good solvent.[3][5]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have strong dipoles but do not donate hydrogen bonds. They will effectively solvate the polar N-oxide group through dipole-dipole interactions. Acetone is a known solvent for this compound.[3][5] High solubility is also predicted in DMSO and DMF.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane is confirmed to be an effective solvent, indicating that the overall polarity of the molecule is sufficient for favorable interactions.[3][5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot form hydrogen bonds. The highly polar N-oxide group is incompatible with these environments, and the energy required to break the solute's crystal lattice would not be compensated by weak van der Waals forces. Therefore, the compound is expected to have very poor solubility in non-polar aliphatic and aromatic hydrocarbons.

Empirical Solubility Profile

The following table summarizes the known and predicted solubility of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. This data serves as a practical guide for solvent selection in experimental setups.

| Solvent | Solvent Class | Solubility | Rationale / Reference |

| Methanol | Polar Protic | Soluble | Confirmed empirically.[3][4][5] Strong hydrogen bonding and polar interactions with the N-oxide group. |

| Ethanol | Polar Protic | Predicted: Soluble | Similar to methanol, capable of strong hydrogen bonding. |

| Water | Polar Protic | Predicted: Sparingly to Moderately Soluble | The N-oxide group is very hydrophilic, but the larger organic backbone may limit high solubility.[7] |

| Acetone | Polar Aprotic | Soluble | Confirmed empirically.[3][4][5] Strong dipole-dipole interactions are favorable. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Predicted: Soluble | Highly polar aprotic solvent, effective at dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Halogenated | Soluble | Confirmed empirically.[3][4][5] Sufficient polarity for dissolution. |

| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | Predicted: Soluble | A versatile solvent capable of dissolving moderately polar compounds. |

| Toluene | Aromatic (Non-polar) | Predicted: Insoluble | Insufficient polarity to overcome the solute's crystal lattice energy. |

| Hexane / Heptane | Aliphatic (Non-polar) | Predicted: Insoluble | Highly non-polar nature is incompatible with the polar N-oxide functionality. |

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For researchers requiring precise, quantitative solubility data, the shake-flask method is the most reliable and widely used technique for determining thermodynamic equilibrium solubility.[12] The protocol below describes a self-validating system using UV-Visible spectroscopy for quantification.

Causality Behind Experimental Choices:

-

Excess Solute: Using an excess of the solid compound ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.[12]

-

Extended Equilibration: Shaking for 24 hours at a constant temperature allows the system to reach thermodynamic equilibrium, avoiding the potential overestimation of solubility that can occur with faster, kinetic methods.[1][13]

-

Filtration: Using a chemically inert syringe filter (e.g., 0.22 µm PTFE) is critical to completely remove all undissolved micro-particulates, which would otherwise interfere with the spectroscopic measurement and lead to artificially high results.

-

UV-Vis Spectroscopy: This quantification method is rapid and effective for compounds with a chromophore.[14][15] Its validity is confirmed by generating a linear calibration curve, which demonstrates adherence to the Beer-Lambert Law within the measured concentration range.

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation of Standard Solutions: a. Accurately prepare a stock solution of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide of known concentration (e.g., 1 mg/mL) in the chosen solvent. b. Perform serial dilutions of the stock solution to create a set of at least five standard solutions of decreasing concentration.

-

Generation of Calibration Curve: a. Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). b. Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration.

-

Sample Preparation and Equilibration: a. Add an excess amount of solid Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (e.g., ~5-10 mg) to a glass vial. The exact mass is not critical, only that solid remains after equilibration. b. Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial. c. Seal the vial tightly and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). d. Shake the mixture for 24 hours to ensure equilibrium is reached.[1]

-